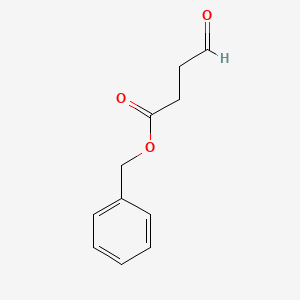

Benzyl 4-oxobutanoate

説明

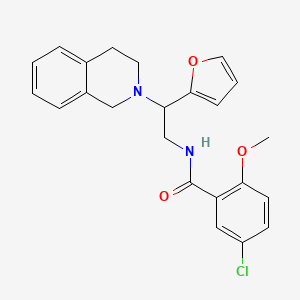

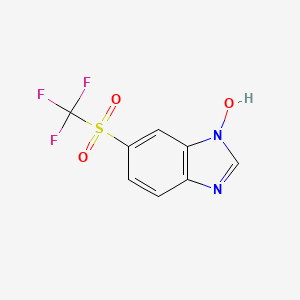

Benzyl 4-oxobutanoate is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .

Synthesis Analysis

The synthesis of Benzyl 4-oxobutanoate involves the reaction of benzyl acrylate with 2,2-diethoxyacetic acid in the presence of a photocatalyst . The reaction conditions and the choice of reagents play a crucial role in the successful synthesis of this compound .Molecular Structure Analysis

Benzyl 4-oxobutanoate contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .Physical And Chemical Properties Analysis

Benzyl 4-oxobutanoate has a molecular weight of 192.21 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.科学的研究の応用

Psychotropic Activity Study

Benzyl 4-oxobutanoate derivatives have been explored for their psychotropic effects. A study investigated 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, revealing varying psychopharmacological effects, including anxiogenic properties and potential anxiolytic activity (Pulina et al., 2022).

Potential Anti-Diabetic Agent

Research on 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, a derivative of Benzyl 4-oxobutanoate, showed promising results as an insulinotropic agent for non-insulin dependent diabetes mellitus treatment. This study highlighted its effects on plasma glucose and serum insulin levels in diabetic rats (Khurana et al., 2018).

Reactivity with Other Compounds

Benzyl 4-oxobutanoate and its derivatives interact with various compounds, leading to the formation of different products. For example, reactions with 2-(aminophenyl)methanol have been studied to understand the influence of structural changes on the resulting products (Amalʼchieva et al., 2022).

Synthesis and Characterization

The synthesis and structural characterization of (S)-Benzyl-2-(benzyloxycarbonylamino)-4-oxobutanoate from L-methionine have been described. This study included techniques like NMR and HPLC to determine the structure and optical purity of the compound (安莲英 et al., 2010).

Surfactant Synthesis

Benzyl 4-oxobutanoate has been used in the synthesis of novel surfactants. A study explored the synthesis of 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, analyzing its properties and the formation of premicellar aggregations (Chen et al., 2013).

Antioxidant Properties

Derivatives of Benzyl 4-oxobutanoate have been investigated for their antioxidant properties. For instance, certain 4-hydroxycoumarin derivatives were tested for antioxidant activity, revealing varying degrees of scavenging activity (Stanchev et al., 2009).

特性

IUPAC Name |

benzyl 4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWHOVCUMLPGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-oxobutanoate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)

![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)

![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)

![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)

![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)

![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2628063.png)

![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)